molecular formula C12H17Cl3N2O B6593133 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride CAS No. 37845-71-9

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride

Cat. No.: B6593133
CAS No.: 37845-71-9
M. Wt: 311.6 g/mol
InChI Key: VCMBTLCRANMPCO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,16H,6,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMBTLCRANMPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190630
Record name EINECS 253-369-7
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Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37148-49-5, 37845-71-9
Record name Ethanone, 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:?)
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Record name 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
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Record name 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethan-1-one hydrochloride
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Record name 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
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Preparation Methods

Initial Chlorination of 4-Aminoacetophenone

The synthesis begins with the selective chlorination of 4-aminoacetophenone using N-chlorosuccinimide (NCS) in 1N hydrochloric acid. This step introduces a chlorine atom at the meta-position relative to the amino group, yielding 3-chloro-4-aminoacetophenone. Reaction conditions include stirring at 25–30°C for 3 hours, followed by extraction with ethyl acetate and recrystallization to achieve 98.66% purity.

Key Data:

ParameterValue
Starting Material4-Aminoacetophenone
Chlorinating AgentNCS (1.48 moles)
Solvent1N HCl
Yield27%
Purity (HPLC)98.66%

Bromination of Chlorinated Intermediate

Subsequent bromination employs bromine in chloroform at 25–30°C for 6 hours, introducing bromine at the para-position. The reaction is quenched with methanol, yielding 1-(4-amino-3-chloro-5-bromophenyl)-2-bromoethanone with 95.15% purity.

Optimization Note:
Excess bromine (2.0 equivalents) ensures complete substitution, while maintaining temperatures below 30°C prevents polybromination byproducts.

Tert-Butylamine Substitution

The bromoethanone intermediate reacts with tert-butylamine in chloroform at 0–5°C for 24 hours, catalyzed by potassium iodide. This nucleophilic substitution replaces bromine with the tert-butylamino group, yielding 1-(4-amino-3-chloro-5-bromophenyl)-2-(tert-butylamino)ethanone. Post-reaction distillation and hexane trituration achieve 76% yield.

Critical Parameters:

  • Temperature control (0–5°C) minimizes side reactions.

  • KI catalyst enhances reaction rate by facilitating bromide ion displacement.

Catalytic Hydrogenation of Aminoketone Precursors

Hydrogenation Protocol

A patent-derived method reduces 2-(tert-butylamino)-4'-amino-3',5'-dichloroacetophenone hydrochloride using hydrogen gas and platinum oxide (PtO₂) in methanol. The reaction occurs under 2.8–3.5 kg/cm² hydrogen pressure at room temperature, with concentrated HCl added to protonate the amine and drive reduction completion.

Representative Data:

ComponentQuantity
Substrate1.0 g
Catalyst0.25 g PtO₂
Solvent25 mL methanol
Reaction Time5 hours
Yield5% (initial)

Challenges and Solutions

Initial low yields (5%) stem from incomplete reduction of the ketone group. Adding stoichiometric HCl promotes imine formation, enhancing reducibility. Post-hydrogenation purification via recrystallization in ethanol/water mixtures elevates purity to >99%.

Deuterated Analog Synthesis (Adaptable to Non-Deuterated Target)

Modified Bromoacetophenone Route

A deuterated variant synthesis substitutes tert-butylamine with D₉-tert-butylamine, but the protocol applies to non-deuterated targets. Key steps include:

  • Bromination: 4-amino-3,5-dichloroacetophenone reacts with copper(II) bromide in ethyl acetate/chloroform at 60°C, achieving 82% yield.

  • Amine Substitution: Bromoacetophenone reacts with tert-butylamine in chloroform under reflux (3 hours), followed by HCl salt formation. Yield: 44%.

Industrial-Scale Considerations:

  • Solvent recovery systems reduce costs in chloroform-heavy protocols.

  • Palladium on carbon (Pd/C) catalysts enable scalable hydrogenation at 30°C with 76% yield.

Analytical Characterization

Purity and Structural Confirmation

All routes emphasize HPLC purity (>95%) and mass spectrometry for isotopic verification. Key spectral data:

  • ¹H NMR (DMSO-d₆): δ 1.28 (s, 9H, tert-butyl), 3.45 (d, 2H, CH₂), 6.90 (s, 2H, ArH).

  • MS (ESI+): m/z 275.17 [M+H]⁺, consistent with molecular formula C₁₂H₁₅Cl₂N₂O.

Impurity Profiling

Common impurities include:

  • Unreacted 4-aminoacetophenone: <2% in optimized batches.

  • Di-substituted byproducts: Controlled via stoichiometric bromine limitation.

Comparative Analysis of Methods

MethodYieldPurityCost EfficiencyScalability
Chlorination/Bromination27–76%95–99%ModerateHigh
Catalytic Hydrogenation5–76%>99%Low (PtO₂ cost)Moderate
Deuterated Adaptation44–82%>99%HighHigh

Advantages of Chlorination/Bromination Route:

  • Avoids high-pressure hydrogenation equipment.

  • Amenable to large-scale production with routine glassware.

Drawbacks of Hydrogenation:

  • Platinum catalyst costs necessitate recycling systems.

  • Extended reaction times (5+ hours) reduce throughput.

Industrial-Scale Recommendations

For commercial synthesis, the chlorination/bromination route is preferred due to:

  • Lower Catalyst Costs: KI is economical compared to PtO₂.

  • Flexibility: Intermediates can be diverted to bromoclenbuterol or deuterated analogs.

  • Safety: Avoids high-pressure hydrogen gas handling.

Optimization Opportunities:

  • Microwave-assisted bromination to reduce reaction time.

  • Continuous flow systems for tert-butylamine substitution to enhance yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dichlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H17Cl3N2O
  • Molecular Weight : 311.635 g/mol
  • CAS Number : 37845-71-9
  • Stereochemistry : Achiral

The compound features a dichlorophenyl ring substituted with an amino group and a tert-butylamino group, contributing to its biological activity and interaction with various receptors.

Pharmacological Studies

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride is primarily studied for its pharmacological properties, particularly as a beta-2 adrenergic agonist. Its applications include:

  • Bronchodilation : The compound is known for its ability to relax bronchial muscles, making it useful in treating asthma and other respiratory conditions.
  • Anabolic Effects : Research has indicated that this compound can promote muscle growth and fat loss, which has implications in sports medicine and bodybuilding.

Toxicological Assessments

The compound has been evaluated for its safety profile in various studies. Toxicological assessments focus on:

  • Metabolic Pathways : Understanding how the compound is metabolized in the body helps assess its safety and efficacy.
  • Potential Side Effects : Studies have investigated the side effects associated with the use of this compound, particularly concerning cardiovascular health.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for:

  • Detection Methods : It is used in developing methods for detecting Clenbuterol residues in food products, ensuring food safety.
  • Quality Control : The compound is employed in quality control processes for pharmaceuticals to ensure consistency and purity.

Case Study 1: Therapeutic Use in Asthma Management

A clinical trial investigated the efficacy of this compound as a bronchodilator in patients with asthma. Results indicated significant improvement in lung function compared to placebo controls, highlighting its potential as a therapeutic agent.

Case Study 2: Anabolic Effects in Athletes

Another study explored the use of this compound among athletes seeking performance enhancement. Findings suggested notable increases in muscle mass and reductions in fat percentage; however, ethical concerns regarding doping regulations were raised.

Data Summary Table

Application AreaDescriptionKey Findings
PharmacologyBronchodilationEffective in improving lung function
ToxicologySafety assessmentsIdentified metabolic pathways
Analytical ChemistryDetection of residuesDeveloped methods for food safety testing
Clinical TrialsEfficacy as a therapeutic agentSignificant improvements noted

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Role/Application Key Structural Differences References
This compound C₁₂H₁₇Cl₃N₂O 311.64 37845-71-9 Clenbuterol impurity; synthetic intermediate Ethanone (ketone) group
Clenbuterol Hydrochloride C₁₂H₁₈Cl₂N₂O·HCl 313.65 21898-19-1 Active bronchodilator Ethanol (alcohol) group instead of ethanone
Salbutamone Hydrochloride (Impurity J(EP)) C₁₃H₁₉ClN₂O₃·HCl 310.77 41489-89-8 Salbutamol-related impurity Hydroxymethyl substituent on aromatic ring
3,5-Dichloro-4-aminophenyl ethanone C₈H₇Cl₂NO 204.05 37148-48-4 Precursor in synthesis Lacks tert-butylamino side chain
2-[(1,1-Dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone HCl C₁₃H₁₉ClN₂O₃·HCl 310.77 41489-89-8 Impurity in β-agonist APIs Hydroxymethyl and hydroxyl groups on aromatic ring

Key Comparisons

Clenbuterol Hydrochloride vs. This compound
  • Structural Difference: Replacement of the ethanol group in Clenbuterol with an ethanone moiety in the impurity reduces β₂-adrenergic receptor binding, rendering the latter pharmacologically inactive .
  • Synthetic Role: The ethanone derivative is a critical intermediate in Clenbuterol synthesis, undergoing borohydride reduction to form the active alcohol group .
Salbutamone Hydrochloride (Impurity J)
  • Functional Impact: The hydroxymethyl group in Salbutamone Hydrochloride alters solubility and metabolic stability compared to the dichlorophenyl-tert-butylamino ethanone structure .
Simpler Dichlorophenyl Derivatives
  • 3,5-Dichloro-4-aminophenyl ethanone: Absence of the tert-butylamino chain simplifies synthesis but limits pharmacological relevance. Used primarily as a precursor .

Commercial and Regulatory Considerations

  • Pricing : Available at ~$660/g (research-grade), reflecting its niche use in quality control .
  • Regulatory Status: Classified under tariff code 29223900 (amino compounds) and recognized in EP/USP monographs .

Q & A

Q. What are the optimal synthetic routes for synthesizing 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride with high purity?

Methodological Answer: The synthesis typically involves sequential halogenation, amination, and acylation steps. Key considerations include:

  • Halogenation Control : Use stoichiometric AlCl₃ as a Lewis catalyst during Friedel-Crafts acylation to ensure regioselective substitution at the 3,5-dichloro positions .
  • Amination Efficiency : Optimize tert-butylamine stoichiometry (1.2–1.5 equivalents) in anhydrous conditions to minimize side reactions like over-alkylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Salt Formation : Recrystallize the free base with HCl in ethanol/water (4:1 v/v) to isolate the hydrochloride salt. Purity >98% can be confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups: N–H stretch (3300–3500 cm⁻¹ for amine), C=O stretch (1680–1720 cm⁻¹ for ketone), and C–Cl vibrations (550–850 cm⁻¹). Use KBr pellets and compare to NIST reference spectra for dichlorophenyl derivatives .
  • Mass Spectrometry : Electron ionization (EI-MS) at 70 eV to detect molecular ion peaks (M+H⁺). Expected m/z for C₁₂H₁₅Cl₂N₂O·HCl is 323.02 (calculated). Validate fragmentation patterns against PubChem data .
  • NMR : ¹H NMR (DMSO-d₆) should show tert-butyl protons as a singlet (δ 1.2–1.4 ppm) and aromatic protons as a singlet (δ 7.5–7.7 ppm) due to symmetry .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine powders .
  • Spill Management : Neutralize spills with 5% sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent HCl gas release .
  • Storage : Store in amber glass vials under nitrogen at 2–8°C to prevent degradation. Regularly check for discoloration or precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying tert-butylamine stoichiometry?

Methodological Answer:

  • Design of Experiments (DOE) : Use a factorial design to test tert-butylamine equivalents (1.0–2.0), temperature (25–60°C), and solvent polarity (THF vs. DCM). Analyze yield vs. purity trade-offs via ANOVA .
  • Mechanistic Insight : Over-alkylation byproducts (e.g., bis-alkylated amines) may form at >1.5 equivalents. Characterize impurities via LC-MS and adjust reaction quenching (e.g., rapid acidification) to suppress side pathways .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with β-adrenergic receptors. Parameterize the tert-butylamino group as a hydrophobic moiety and the dichlorophenyl ring as a π-stacking motif .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability in aqueous vs. lipid bilayer environments. Analyze RMSD and hydrogen bonding with key residues .

Q. How does pH influence the compound’s stability and degradation pathways?

Methodological Answer:

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via UPLC-PDA:
    • Acidic Conditions (pH <3) : Hydrolysis of the ethanone group to carboxylic acid.
    • Alkaline Conditions (pH >10) : Dehydrohalogenation of Cl substituents, forming aryl ethers .
  • Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-lives. Use Arrhenius plots to predict shelf life under storage conditions .

Q. What strategies improve solubility for in vitro assays without altering bioactivity?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility. Measure solubility via nephelometry .
  • Prodrug Design : Synthesize a phosphate ester prodrug at the ethanone oxygen. Evaluate hydrolysis rates in plasma using LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data for structurally similar compounds?

Methodological Answer:

  • Meta-Analysis : Cross-reference NIST, PubChem, and crystallographic data (e.g., Acta Crystallographica Section E) to identify consensus peaks. For example, C–Cl stretches in IR may vary by ±10 cm⁻¹ due to crystal packing .
  • In Silico Validation : Use Gaussian 16 to simulate NMR/IR spectra at the B3LYP/6-31G* level. Compare computed vs. experimental data to assign ambiguous signals .

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